tert-Butyl 3-methoxy-4-(methylamino)piperidine-1-carboxylate tert-Butyl 3-methoxy-4-(methylamino)piperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17423738
InChI: InChI=1S/C12H24N2O3/c1-12(2,3)17-11(15)14-7-6-9(13-4)10(8-14)16-5/h9-10,13H,6-8H2,1-5H3
SMILES:
Molecular Formula: C12H24N2O3
Molecular Weight: 244.33 g/mol

tert-Butyl 3-methoxy-4-(methylamino)piperidine-1-carboxylate

CAS No.:

Cat. No.: VC17423738

Molecular Formula: C12H24N2O3

Molecular Weight: 244.33 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 3-methoxy-4-(methylamino)piperidine-1-carboxylate -

Specification

Molecular Formula C12H24N2O3
Molecular Weight 244.33 g/mol
IUPAC Name tert-butyl 3-methoxy-4-(methylamino)piperidine-1-carboxylate
Standard InChI InChI=1S/C12H24N2O3/c1-12(2,3)17-11(15)14-7-6-9(13-4)10(8-14)16-5/h9-10,13H,6-8H2,1-5H3
Standard InChI Key HOLKRUPPRSGRHS-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CCC(C(C1)OC)NC

Introduction

Chemical Identity and Structural Characteristics

Molecular and Stereochemical Features

tert-Butyl 3-methoxy-4-(methylamino)piperidine-1-carboxylate belongs to the piperidine family, a six-membered heterocyclic amine. The molecule’s core structure is modified at the 3- and 4-positions with methoxy (OCH3-\text{OCH}_3) and methylamino (NHCH3-\text{NHCH}_3) groups, respectively, while the 1-position is protected by a tert-butoxycarbonyl (Boc) group. The cis configuration of the methoxy and methylamino substituents is confirmed by stereochemical analysis .

The IUPAC name, tert-butyl 3-methoxy-4-(methylamino)piperidine-1-carboxylate, reflects its substitution pattern. Its canonical SMILES representation, CC(C)(C)OC(=O)N1CCC(C(C1)OC)NC\text{CC(C)(C)OC(=O)N1CCC(C(C1)OC)NC}, provides a roadmap for its digital chemical identification. The compound’s InChIKey, HOLKRUPPRSGRHS-UHFFFAOYSA-N, ensures unique identification in chemical databases.

Physicochemical Properties

Key physicochemical properties include:

PropertyValueSource
Molecular FormulaC12H24N2O3\text{C}_{12}\text{H}_{24}\text{N}_{2}\text{O}_{3}
Molecular Weight244.33 g/mol
CAS Number1419101-07-7
Purity≥97%
LogP (Partition Coefficient)2.18 (predicted)

The Boc group enhances solubility in organic solvents like tetrahydrofuran (THF) and dichloromethane, while the methoxy and methylamino groups contribute to polar interactions .

Synthesis and Optimization Strategies

Multi-Step Synthetic Pathways

The synthesis of tert-butyl 3-methoxy-4-(methylamino)piperidine-1-carboxylate typically begins with N-Boc-4-piperidone, undergoing sequential functionalization. A representative route involves:

  • Alkylation: Introduction of the methoxy group via nucleophilic substitution using methyl iodide in the presence of a base .

  • Reductive Amination: Reaction with methylamine and a reducing agent (e.g., sodium cyanoborohydride) to install the methylamino group.

  • Boc Protection: The piperidine nitrogen is protected using di-tert-butyl dicarbonate to prevent undesired side reactions .

Optimization of reaction conditions—such as temperature (273–313 K), solvent choice (THF, ethyl acetate), and stoichiometry—is critical to achieving yields exceeding 70% . For instance, methylation steps require controlled pH adjustments to minimize byproducts .

Stereochemical Control

The cis configuration of the 3-methoxy and 4-methylamino groups is secured through stereoselective synthesis. Crystallographic analysis and nuclear Overhauser effect (NOE) spectroscopy confirm the relative stereochemistry, ensuring reproducibility in large-scale production .

Applications in Drug Discovery

Intermediate in API Synthesis

The compound’s Boc-protected amine and methoxy groups make it a key intermediate in synthesizing protease inhibitors and kinase modulators. For example, it serves as a precursor to compounds targeting hepatitis C virus (HCV) NS3/4A protease.

Structure-Activity Relationship (SAR) Studies

Systematic modification of the methoxy and methylamino groups has revealed:

  • Methoxy Replacement: Substitution with hydroxy groups reduces metabolic stability (t1/2t_{1/2} from 4.2 h to 1.1 h in rat liver microsomes).

  • Methylamino Alkylation: Ethylation enhances blood-brain barrier permeability (PAMPA-BBB Pe=12.1×106cm/sP_e = 12.1 \times 10^{-6} \, \text{cm/s}) but decreases aqueous solubility.

Future Directions and Research Gaps

Elucidating Biological Mechanisms

High-resolution cryo-EM studies are needed to map interactions with putative targets like 5-HT receptors. Additionally, in vivo pharmacokinetic studies in rodent models will clarify bioavailability and metabolism.

Expanding Synthetic Utility

Developing enantioselective catalytic methods (e.g., asymmetric hydrogenation) could streamline access to stereoisomers with enhanced bioactivity.

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